1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine 1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13157836
InChI: InChI=1S/C14H22N2O2S/c1-13(2)15-8-10-16(11-9-15)19(17,18)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3
SMILES: CC(C)N1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2
Molecular Formula: C14H22N2O2S
Molecular Weight: 282.40 g/mol

1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine

CAS No.:

Cat. No.: VC13157836

Molecular Formula: C14H22N2O2S

Molecular Weight: 282.40 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine -

Specification

Molecular Formula C14H22N2O2S
Molecular Weight 282.40 g/mol
IUPAC Name 1-benzylsulfonyl-4-propan-2-ylpiperazine
Standard InChI InChI=1S/C14H22N2O2S/c1-13(2)15-8-10-16(11-9-15)19(17,18)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3
Standard InChI Key HCANCXYZLJHIMQ-UHFFFAOYSA-N
SMILES CC(C)N1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2
Canonical SMILES CC(C)N1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture

The piperazine ring in 1-(benzylsulfonyl)-4-(propan-2-yl)piperazine serves as a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. The 1-position is functionalized with a benzylsulfonyl group (–SO₂–CH₂–C₆H₅), while the 4-position bears an isopropyl substituent (–CH(CH₃)₂). This configuration introduces both electron-withdrawing (sulfonyl) and hydrophobic (isopropyl) effects, modulating the compound’s solubility and reactivity .

Electronic Effects

The benzylsulfonyl group is strongly electron-withdrawing due to the sulfonyl moiety’s resonance stabilization, which polarizes the adjacent nitrogen atom. This polarization enhances hydrogen-bonding capacity and may influence binding interactions in biological systems . In contrast, the isopropyl group contributes steric bulk and lipophilicity, potentially improving membrane permeability .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₁₄H₂₁N₃O₂S, with a molecular weight of 295.4 g/mol.

PropertyValue
Molecular FormulaC₁₄H₂₁N₃O₂S
Molecular Weight295.4 g/mol
Key Functional GroupsSulfonyl, Piperazine

Synthetic Pathways and Methodological Considerations

General Piperazine Functionalization

Piperazine derivatives are typically synthesized via nucleophilic substitution or reductive amination. The patent US6603003B2 outlines a methodology for preparing substituted piperazines through:

  • Condensation Reactions: Reacting esters with ethylenediamine derivatives to form 3,4-dehydropiperazine-2-one intermediates.

  • Reduction: Using agents like lithium aluminum hydride (LiAlH₄) to reduce intermediates to piperazines .

Targeted Synthesis of 1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine

A plausible route involves:

  • Sulfonylation of Piperazine: Treating piperazine with benzylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzylsulfonyl group.

  • Alkylation at N-4: Reacting the monosubstituted piperazine with isopropyl bromide under basic conditions to install the isopropyl moiety .

Example Protocol (Hypothetical)

  • Step 1:

    • Dissolve piperazine (1.0 equiv) in dichloromethane.

    • Add benzylsulfonyl chloride (1.1 equiv) and triethylamine (2.0 equiv) at 0°C.

    • Stir for 12 hours at room temperature.

    • Isolate 1-(benzylsulfonyl)piperazine via filtration and recrystallization.

  • Step 2:

    • Dissolve 1-(benzylsulfonyl)piperazine (1.0 equiv) in acetonitrile.

    • Add isopropyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv).

    • Reflux for 24 hours.

    • Purify the product by column chromatography .

Physicochemical Properties and Solubility

Predicted Properties

While experimental data for this specific compound are unavailable, analog-based inferences suggest:

  • Melting Point: 120–160°C (similar to benzylsulfonyl piperazines ).

  • LogP: ~2.5 (moderate lipophilicity due to isopropyl group).

  • Solubility: Limited aqueous solubility (≤1 mg/mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF) .

Stability Considerations

The sulfonyl group enhances stability against oxidative degradation, while the piperazine ring may undergo hydrolysis under strongly acidic or basic conditions .

Applications and Future Directions

Drug Development

This compound’s balanced lipophilicity and hydrogen-bonding capacity make it a candidate for:

  • Kinase Inhibitors: Targeting EGFR or VEGFR.

  • Antimicrobial Agents: Addressing multidrug-resistant strains.

Chemical Probes

The benzylsulfonyl group’s polarity allows use in fluorescence polarization assays to study protein-ligand interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator